1-butyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a butyl group . The InChI code for this compound is 1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12) .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Future Directions
The future directions for the study and application of 1-butyl-1H-pyrazole-3-carboxylic acid could involve further exploration of its synthesis methods, investigation of its biological activity, and development of its applications in various fields of science . The increasing popularity of pyrazoles in several fields of science suggests that there is significant potential for future research and development .
Mechanism of Action
Target of Action
1-Butyl-1H-pyrazole-3-carboxylic acid is an organic compound of the pyrazole family Pyrazole derivatives have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazoles interact with their targets through various mechanisms, often involving the formation of a pyrazole structure
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that the compound may have significant molecular and cellular effects
Properties
IUPAC Name |
1-butylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(9-10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMGLAWCKFIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.